molecular formula C13H8Cl2F3N3O B3041383 N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide CAS No. 286832-90-4

N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide

Cat. No.: B3041383
CAS No.: 286832-90-4
M. Wt: 350.12 g/mol
InChI Key: QEQGPLMWRBUTEK-UHFFFAOYSA-N
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Description

N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is a chemical compound that features a trifluoromethyl group, a dichloropyridine ring, and a carbohydrazide moiety

Mechanism of Action

Target of Action

The primary target of N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions . This binding inhibits the activity of SDH, disrupting energy production and leading to various downstream effects.

Biochemical Pathways

The inhibition of SDH by N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that rely on this energy source.

Result of Action

The inhibition of SDH by N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide leads to a decrease in ATP production, which can affect various cellular processes. In particular, this compound has been shown to have antifungal activity, inhibiting the growth of phytopathogenic fungi . It also causes structural changes in mycelia and cell membranes, and increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2,6-dichloropyridine with hydrazine hydrate to form the carbohydrazide derivative. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The dichloropyridine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide is unique due to its combination of a trifluoromethyl group and a dichloropyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N'-[2-(trifluoromethyl)phenyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O/c14-10-5-7(6-11(15)19-10)12(22)21-20-9-4-2-1-3-8(9)13(16,17)18/h1-6,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGPLMWRBUTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NNC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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